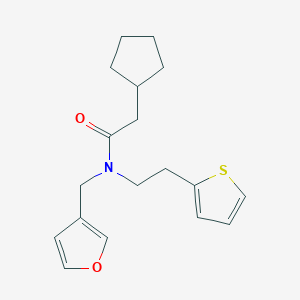

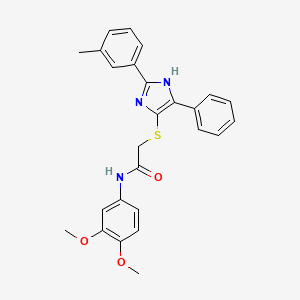

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been found to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body and the potential therapeutic benefits of these compounds.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement

The application of compounds like 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide in synthetic chemistry can be exemplified by the decarboxylative Claisen rearrangement reactions. These reactions involve the transformation of furan-2-ylmethyl and similar substrates to yield heteroaromatic products, showcasing the potential of these compounds in constructing complex heterocyclic structures which are valuable in medicinal chemistry and materials science (D. Craig et al., 2005).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. For instance, derivatives of 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide have been synthesized and evaluated for their antimicrobial properties. Such studies are fundamental in the search for new therapeutic agents to combat microbial resistance, highlighting the medicinal chemistry relevance of these compounds (M. Arora et al., 2013).

Synthetic Chemistry and Catalysis

The compound and its derivatives are also explored in synthetic chemistry for the development of novel catalytic processes. For instance, the synthesis of various N-substituted acetamide derivatives demonstrates the utility of these compounds in one-pot, multi-component synthesis reactions. These processes emphasize the efficiency and environmental friendliness of using such compounds in organic synthesis, offering pathways to a wide range of chemical products with potential industrial and pharmaceutical applications (R. Raju et al., 2022).

Cytotoxic Evaluation for Cancer Research

In the realm of cancer research, the cytotoxic effects of compounds related to 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide against various cancer cell lines have been studied. These investigations are crucial for the discovery of new anticancer agents. Understanding the cytotoxicity and mechanism of action of these compounds can lead to the development of novel therapies for cancer treatment (S. Cinar et al., 2017).

Anticancer Activity and Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives of 2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide and their evaluation for anticancer activity provides valuable insights into their potential therapeutic applications. The synthesis of these derivatives and their testing against cancer cell lines contribute to the broader field of drug discovery, emphasizing the importance of such compounds in developing new treatments for various cancers (V. Horishny et al., 2021).

properties

IUPAC Name |

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c20-18(12-15-4-1-2-5-15)19(13-16-8-10-21-14-16)9-7-17-6-3-11-22-17/h3,6,8,10-11,14-15H,1-2,4-5,7,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHTZSLPFIQMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)

![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)

![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)

![2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B2932720.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)

![1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2932723.png)

![4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2932726.png)